MK-386 - 158493-17-5

MK-386

Catalog Number: EVT-276083
CAS Number: 158493-17-5
Molecular Formula: C28H49NO
Molecular Weight: 415.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-386 is a synthetic azasteroid compound classified as a selective inhibitor of human type 1 5α-reductase (5αR1). [, ] This enzyme plays a crucial role in converting testosterone (T) to dihydrotestosterone (DHT), a more potent androgen. [, , , ] MK-386 exhibits specificity for the type 1 isozyme of 5α-reductase, which is primarily found in the skin (sebaceous glands, epidermal and follicular keratinocytes), and differs from the type 2 isozyme predominantly located in the prostate and genital tissues. [, ]

MK-386 has been investigated for its potential in treating androgen-dependent skin disorders due to its ability to reduce DHT levels in the skin without significantly affecting DHT concentrations in the semen. [, , , ] This selectivity makes it a potential alternative to finasteride, a type 2 5α-reductase inhibitor, for managing conditions like acne, seborrhea, and androgenetic alopecia. [, ]

Testosterone

  • Relevance: Testosterone is the primary substrate of both type 1 and type 2 5α-reductase enzymes. MK-386 inhibits the conversion of testosterone to dihydrotestosterone (DHT) by specifically targeting the type 1 5α-reductase isozyme [, , , ].
  • Relevance: DHT is the primary product of the 5α-reductase-mediated conversion of testosterone. MK-386, by inhibiting type 1 5α-reductase, effectively reduces DHT concentrations in serum and sebum [, , , , ].
  • Relevance: Finasteride is used as a comparator to MK-386 in studies investigating the effects of 5α-reductase inhibition. While MK-386 selectively inhibits type 1 5α-reductase, finasteride primarily targets type 2. This difference in selectivity leads to distinct effects on DHT levels in various tissues [, , , , ].

3α-Androstanediol Glucuronide

  • Relevance: Studies have shown that serum levels of 3α-Androstanediol Glucuronide decrease following treatment with MK-386, mirroring the reduction in serum DHT levels. This parallel decrease suggests that MK-386's inhibition of type 1 5α-reductase effectively reduces the production of both DHT and its metabolites [].

RU58841

  • Relevance: RU58841 serves as a comparative agent in studies evaluating the effects of different antiandrogenic mechanisms. While MK-386 reduces DHT levels by inhibiting its synthesis, RU58841 blocks the actions of DHT by preventing its binding to androgen receptors [].
  • Relevance: Similar to MK-386, LY191704 specifically targets the type 1 isozyme of 5α-reductase. This shared selectivity suggests that LY191704 may have a similar therapeutic potential in treating androgen-dependent skin disorders [].
  • Relevance: MK-386 is a 4-azasteroid, and its development involved the investigation of other 4-azasteroids as potential 5α-reductase inhibitors. Research in this area focused on identifying compounds with enhanced potency and selectivity for specific 5α-reductase isozymes [, ].
Source and Classification

MK-386 is categorized under azasteroids, a class of compounds that structurally resemble steroids but contain nitrogen atoms in their rings. Its molecular weight is approximately 415.7 g/mol, and it has been primarily studied for its pharmacological effects on androgen metabolism and its selective inhibition of the 5-alpha-reductase type 1 isozyme .

Synthesis Analysis

The synthesis of MK-386 involves several steps that typically utilize steroid precursors. The compound is synthesized through a series of chemical reactions that modify cholesterol derivatives. Specific methods include:

  1. Starting Material: Cholesterol is often used as the starting material due to its structural similarity to the target compound.
  2. Reagents: Various reagents such as acids and bases are employed to facilitate the transformation of cholesterol into the desired azasteroid structure.
  3. Reaction Conditions: The synthesis may involve temperature control and specific solvent systems to optimize yield and purity. For instance, MK-386 can be synthesized using an ethanolic solution combined with methylcellulose and sodium dodecyl sulfate to create stable formulations for biological testing .

The synthesis process is carefully monitored to ensure that the final product meets the required specifications for biological activity.

Molecular Structure Analysis

MK-386 possesses a complex molecular structure characterized by:

  • Steroidal Framework: It retains a steroid-like backbone with modifications at specific carbon positions (C-4, C-7, and C-3).
  • Nitrogen Substitution: The presence of an azasteroid moiety (the nitrogen atom) at the steroid framework significantly alters its biological activity compared to traditional steroids.
  • Crystallization Properties: MK-386 is noted to have a relatively low melting point (approximately 60°C), indicating its crystalline nature .

The molecular structure can be represented as follows:

C27H45N(Molecular Weight=415.7 g mol)\text{C}_{27}\text{H}_{45}\text{N}\quad (\text{Molecular Weight}=415.7\text{ g mol})
Chemical Reactions Analysis

MK-386 primarily participates in biochemical reactions involving the inhibition of 5-alpha-reductase type 1. This enzyme catalyzes the reduction of testosterone to dihydrotestosterone, which is crucial for various physiological processes. The inhibition mechanism can be summarized as follows:

  1. Substrate Interaction: MK-386 competes with testosterone for binding to the active site of the enzyme.
  2. Inhibition Mechanism: By binding to the enzyme, MK-386 prevents the conversion of testosterone into dihydrotestosterone, leading to decreased levels of this potent androgen in serum and sebum .
  3. Dose Dependency: Studies show that increasing doses of MK-386 result in progressively lower levels of dihydrotestosterone without significantly affecting testosterone levels, indicating selective inhibition .
Mechanism of Action

The mechanism by which MK-386 exerts its effects involves:

Physical and Chemical Properties Analysis

MK-386 exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 60°C, indicating its crystalline form.
  • Solubility: It demonstrates solubility in organic solvents such as ethanol and chloroform but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective pharmaceutical preparations.

Applications

MK-386 has several potential applications in clinical settings:

  1. Dermatological Treatments: Due to its ability to reduce dihydrotestosterone levels, MK-386 may be beneficial in treating acne vulgaris by decreasing sebum production.
  2. Androgen-related Disorders: It shows promise for managing conditions like androgenetic alopecia and benign prostatic hyperplasia by targeting specific pathways involved in androgen metabolism .
  3. Research Tool: As a selective inhibitor of 5-alpha-reductase type 1, MK-386 serves as a valuable tool in research settings for studying androgen metabolism and related disorders.
Biochemical Characterization of MK-386 as a 5α-Reductase Inhibitor

Enzyme Inhibition Mechanisms and Kinetics

MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one) is a steroidal competitive inhibitor of 5α-reductase that binds reversibly to the enzyme’s active site. It utilizes NADPH as a cofactor during catalysis, forming a ternary complex that prevents testosterone reduction to dihydrotestosterone (DHT) [1] [4]. Enzyme kinetics analyses reveal MK-386 exhibits dose-dependent suppression of serum DHT, with 20 mg daily reducing serum DHT by 14.1% (p<0.05 vs placebo) and 50 mg daily achieving 22.2% suppression (p<0.05) after 14 days of administration [1]. In sebum, the inhibition is more pronounced—50 mg MK-386 reduces DHT concentrations by 49.1% (p<0.05), reflecting tissue-specific differences in drug distribution and enzyme isoform expression [1] [5].

Table 1: Dose-Response Effects of MK-386 on DHT Concentrations

TissueDose (mg/day)DHT Reduction (%)Statistical Significance
Serum2014.1p<0.05 vs placebo
Serum5022.2p<0.05 vs placebo
Sebum525.4p<0.05 vs placebo
Sebum5049.1p<0.05 vs placebo
Semen20–50No significant changeNot significant

Unlike uncompetitive inhibitors, MK-386’s competitive mechanism allows simultaneous binding with both substrate (testosterone) and cofactor (NADPH), though its higher affinity displaces testosterone effectively. This kinetic behavior aligns with its structural similarity to steroid substrates, enabling precise active-site occupation without irreversible enzyme modification [4] [7].

Isoform Selectivity Profiles

MK-386 demonstrates exceptional selectivity for human type 1 5α-reductase (5αR1) over type 2 (5αR2), with in vitro IC₅₀ values of 0.9 nM and 154 nM, respectively—indicating ~170-fold preference for 5αR1 [4] [5]. This pharmacological profile drives its distinct tissue-specific effects:

  • Sebaceous Glands: 49.1% sebum DHT reduction at 50 mg/day, attributable to predominant 5αR1 expression in skin [1] [9]
  • Prostate/Seminal Vesicles: No significant semen DHT changes (vs. 88% reduction with finasteride), reflecting 5αR2 dominance in genital tissues [1]
  • Hepatic Metabolism: 20–30% serum DHT suppression, consistent with 5αR1’s contribution to systemic DHT pools [5] [9]

Table 2: Selectivity Profile of MK-386 vs. Reference Inhibitors

Compound5αR1 IC₅₀ (nM)5αR2 IC₅₀ (nM)Selectivity Ratio (5αR2/5αR1)
MK-3860.9154171
Finasteride>10,0003.50.00035
Dutasteride1.20.80.67

Co-administration studies reveal mechanistic synergy: MK-386 (50 mg) combined with finasteride (5 mg) achieves ~95% serum DHT suppression, confirming complementary isoform targeting and near-complete enzymatic blockade [5] [9]. This differential inhibition underpins MK-386’s therapeutic potential for 5αR1-driven conditions like acne, while avoiding 5αR2-mediated reproductive effects [1] [12].

Structural Determinants of Target Binding Specificity

The molecular architecture of MK-386—a C₂₈H₄₉NO 4-azasteroid with methyl groups at C4 and C7β—confers its unique isoform selectivity [4] [5]. Key structural features include:

  • 4-Azasteroid Core: Nitrogen at C4 creates hydrogen bonds with 5αR1’s Tyr-215 and Asn-219, critical for high-affinity binding (Kᵢ = 0.2 nM) [5] [7]
  • 7β-Methyl Group: Steric hindrance selectively accommodates 5αR1’s hydrophobic substrate channel, while clashing with 5αR2’s Phe-213 residue [4] [12]
  • C3-Ketone: Forms electrostatic interactions with 5αR1-specific Arg-227, enhancing binding stability over 5αR2 [7]

Molecular docking simulations reveal MK-386 occupies a hybrid binding pocket overlapping testosterone and NADPH sites in 5αR1. Its dimethyl-aza configuration induces conformational strain in 5αR2 due to narrower active-site topology, explaining the 154 nM IC₅₀ against this isoform [4] [7]. Comparative analyses show finasteride’s tertiary amine group optimally engages 5αR2’s Glu-197, while MK-386’s extended alkyl chain (6-methylheptan-2-yl) selectively anchors to 5αR1’s Leu-231/Val-228 cleft [5] [12].

Table 3: Structural Features Governing MK-386 Selectivity

Structural ElementRole in 5αR1 BindingEffect on 5αR2 Binding
4-NitrogenH-bond with Tyr-215/Asn-219Weak H-bond with Phe-213
7β-MethylFits hydrophobic pocketSteric clash with Phe-213
C3-KetoneElectrostatic interaction with Arg-227Suboptimal orientation to Gln-234
Alkyl side chainAnchors to Leu-231/Val-228 cleftIncompatible with Trp-206/Asn-210

These structural insights rationalize MK-386’s pharmacological inactivity in 5αR2-rich tissues (e.g., prostate) and support rational design of next-generation isoform-specific inhibitors [4] [5] [12].

Properties

CAS Number

158493-17-5

Product Name

MK 386

IUPAC Name

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one

Molecular Formula

C28H49NO

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1

InChI Key

XUTZDXHKQDPUMA-MVJJLJOTSA-N

SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C

Solubility

Soluble in DMSO

Synonyms

4,7beta-dimethyl-4-azacholestan-3-one
MK 386
MK-386

Canonical SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.